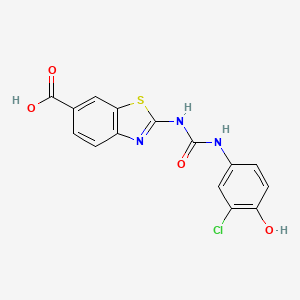

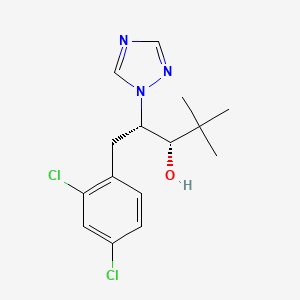

![molecular formula C21H16F5N7O3 B11937332 (2S)-3,3,3-trifluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)pyrazol-3-yl]pyrimidin-4-yl]amino]methyl]-2-hydroxypropanamide](/img/structure/B11937332.png)

(2S)-3,3,3-trifluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)pyrazol-3-yl]pyrimidin-4-yl]amino]methyl]-2-hydroxypropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Olinciguat is a novel clinical-stage stimulator of soluble guanylate cyclase. Soluble guanylate cyclase is an enzyme that plays a crucial role in the nitric oxide signaling pathway, which is involved in various physiological processes such as smooth muscle relaxation, inflammation, and fibrosis. Olinciguat has been investigated for its potential therapeutic applications in cardiovascular, metabolic, renal, and inflammatory diseases .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Olinciguat is synthesized through a series of chemical reactions involving the formation of a pyrazole-pyrimidine heterocyclic structure. The synthetic route typically involves the following steps:

- Formation of the pyrazole ring by reacting appropriate starting materials under controlled conditions.

- Introduction of the pyrimidine ring through a cyclization reaction.

- Functionalization of the resulting heterocyclic compound to introduce the desired substituents, such as fluorine atoms and hydroxyl groups .

Industrial Production Methods

The industrial production of olinciguat involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and consistency of the final product. This typically requires optimization of reaction conditions, purification techniques, and quality control measures to meet regulatory standards .

Análisis De Reacciones Químicas

Types of Reactions

Olinciguat undergoes various chemical reactions, including:

Oxidation: Olinciguat can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in olinciguat.

Substitution: Substitution reactions can introduce different substituents into the olinciguat molecule

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups that modify the biological activity of olinciguat .

Aplicaciones Científicas De Investigación

Chemistry: Olinciguat serves as a valuable tool for studying the nitric oxide signaling pathway and its role in various physiological processes.

Biology: Research on olinciguat has provided insights into the mechanisms of smooth muscle relaxation, inflammation, and fibrosis.

Medicine: Olinciguat has shown promise in preclinical models for the treatment of cardiovascular diseases, metabolic disorders, renal diseases, and inflammatory conditions.

Industry: The potential therapeutic applications of olinciguat have led to its investigation in pharmaceutical development and drug discovery

Mecanismo De Acción

Olinciguat exerts its effects by stimulating soluble guanylate cyclase, which leads to an increase in the synthesis of cyclic guanosine monophosphate. Cyclic guanosine monophosphate is a second messenger that mediates various physiological responses, including smooth muscle relaxation, inhibition of vascular smooth muscle proliferation, and anti-inflammatory effects. Olinciguat binds to soluble guanylate cyclase and enhances its activity in the presence of nitric oxide, thereby amplifying the nitric oxide signaling pathway .

Comparación Con Compuestos Similares

Olinciguat is part of a class of compounds known as soluble guanylate cyclase stimulators. Similar compounds include:

Riociguat: Another soluble guanylate cyclase stimulator approved for the treatment of pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension.

Praliciguat: A soluble guanylate cyclase stimulator investigated for its potential in treating heart failure and diabetic nephropathy

Uniqueness of Olinciguat

Olinciguat is unique in its ability to selectively target soluble guanylate cyclase and enhance nitric oxide signaling. Its pharmacokinetic properties, such as oral bioavailability and tissue distribution, make it a promising candidate for therapeutic applications in various diseases .

Propiedades

Fórmula molecular |

C21H16F5N7O3 |

|---|---|

Peso molecular |

509.4 g/mol |

Nombre IUPAC |

(2S)-3,3,3-trifluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)pyrazol-3-yl]pyrimidin-4-yl]amino]methyl]-2-hydroxypropanamide |

InChI |

InChI=1S/C21H16F5N7O3/c22-12-4-2-1-3-11(12)9-33-16(14-5-6-36-32-14)7-15(31-33)18-28-8-13(23)17(30-18)29-10-20(35,19(27)34)21(24,25)26/h1-8,35H,9-10H2,(H2,27,34)(H,28,29,30)/t20-/m0/s1 |

Clave InChI |

YWQFJNWMWZMXRW-FQEVSTJZSA-N |

SMILES isomérico |

C1=CC=C(C(=C1)CN2C(=CC(=N2)C3=NC=C(C(=N3)NC[C@](C(=O)N)(C(F)(F)F)O)F)C4=NOC=C4)F |

SMILES canónico |

C1=CC=C(C(=C1)CN2C(=CC(=N2)C3=NC=C(C(=N3)NCC(C(=O)N)(C(F)(F)F)O)F)C4=NOC=C4)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

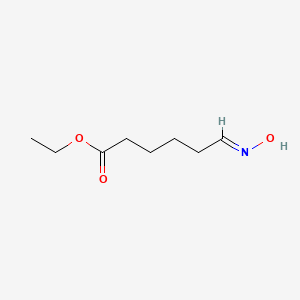

![(3R,4S)-3-amino-1-[(2S)-2-amino-3-phenylpropyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid;dihydrochloride](/img/structure/B11937255.png)

![(2R,3S)-N-[(2R)-3-(cyclopenten-1-yl)-1-[(2S)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-hydroxy-3-(4-methoxyphenyl)-2-[[(2R)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide](/img/structure/B11937262.png)

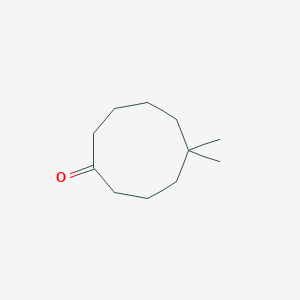

![methyl (1R,9R,11S,15R,17S,19R)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B11937274.png)

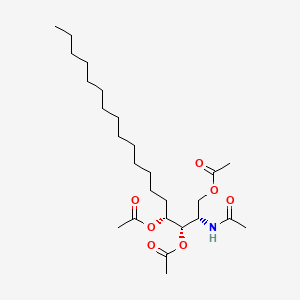

![(3R)-5-[5-chloro-1-methyl-2-(6-phenylhexyl)indol-3-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B11937278.png)

![(2E)-N-methoxy-2-[(3-methoxy-1,4-dioxonaphthalen-2-yl)methylidene]pentanamide](/img/structure/B11937289.png)

![Ethyl 2-amino-6-[2-(3-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11937292.png)

![(2R)-2-[[4-[(6aS)-3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl]benzoyl]amino]pentanedioic acid](/img/structure/B11937309.png)